1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline

概要

説明

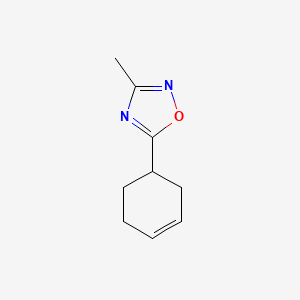

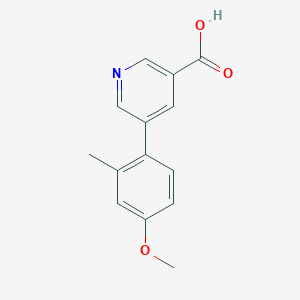

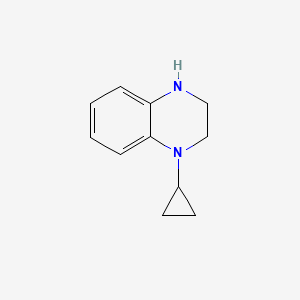

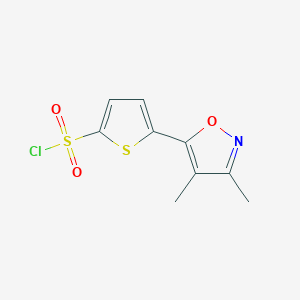

“1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline” is a chemical compound with the linear formula C11H14N2 . It has a molecular weight of 174.25 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14N2/c1-2-4-11-10(3-1)12-7-8-13(11)9-5-6-9/h1-4,9,12H,5-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical and Chemical Properties Analysis

科学的研究の応用

Scientific Research Applications of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline

Synthesis and Structure-Activity Relationship in Medicinal Chemistry

The use of this compound has been explored in the synthesis of tetracyclic imidazoquinoxaline analogs. These compounds show potential in medicinal chemistry due to their high affinity for the benzodiazepine receptor on the alpha-aminobutyric acid A chloride ion channel complex. They range in efficacy from antagonists to partial agonists, indicating potential use in anticonvulsant or anxiolytic activity (Mickelson et al., 1996).Bioactivity in Agricultural Chemistry

Novel N,N'-disubstituted-1,2,3,4-tetrahydroquinoxalines have been synthesized for agricultural applications. These compounds have shown protective effects against injury in maize caused by acetochlor, a herbicide, suggesting their utility in crop protection and agricultural chemistry (Fu et al., 2017).Fluorescence-based Detection

A derivative of 1,2,3,4-tetrahydroquinoxaline has been developed for the detection of nitroaromatics. This derivative exhibits photoluminescent properties and can detect trace amounts of nitrobenzene, 2-nitrotoluene, and 3-nitrotoluene, making it valuable in chemical sensing and environmental monitoring (Fu et al., 2018).Biocatalysis in Pharmaceutical Chemistry

Chiral 2-substituted-1,2,3,4-tetrahydroquinolines, which can be derived from 1,2,3,4-tetrahydroquinoxaline, are important in pharmaceutical agents. Biocatalysis using cyclohexylamine oxidase has enabled the synthesis of these compounds with high enantiomeric excess, indicating their significance in the production of pharmaceuticals (Yao et al., 2018).Antioxidant Activity in Material Science

The antioxidant activity of 1,2,3,4-tetrahydroquinoxalines has been evaluated, indicating their potential application in material science for stabilizing polymers against degradation (Nishiyama et al., 2003).Catalysis in Organic Synthesis

The compound has been involved in metal-free tandem cyclization/hydrosilylation processes. This approach is significant in organic synthesis, providing an efficient method for constructing tetrahydroquinoxalines from simple starting materials (Pan et al., 2018).

生化学分析

Biochemical Properties

1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of neurotransmitters . The interaction between this compound and MAO-B is characterized by inhibition, which can lead to increased levels of neurotransmitters in the brain . This interaction is crucial for understanding the compound’s potential therapeutic applications in neurological disorders.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of MAO-B, leading to altered neurotransmitter levels . This modulation can impact gene expression and cellular metabolism, resulting in changes in cell function. For example, increased neurotransmitter levels can enhance neuronal communication and potentially improve cognitive functions . Additionally, the compound’s effects on cellular metabolism may influence energy production and utilization within cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with MAO-B. The compound acts as an inhibitor, preventing the enzyme from breaking down neurotransmitters . This inhibition is achieved through the binding of this compound to the active site of MAO-B, blocking its catalytic activity . As a result, neurotransmitter levels remain elevated, leading to enhanced neuronal signaling and potential therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under controlled conditions, maintaining its inhibitory effects on MAO-B over extended periods . Degradation may occur under certain conditions, leading to a decrease in its efficacy . Long-term studies in vitro and in vivo have demonstrated sustained effects on neurotransmitter levels and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits MAO-B, leading to increased neurotransmitter levels and improved cognitive functions . At higher doses, toxic or adverse effects may be observed, including potential neurotoxicity and disruption of normal cellular processes . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to neurotransmitter metabolism. It interacts with MAO-B, an enzyme responsible for the oxidative deamination of neurotransmitters . By inhibiting MAO-B, the compound affects metabolic flux and metabolite levels, leading to increased concentrations of neurotransmitters . This interaction is crucial for understanding the compound’s potential therapeutic applications in neurological disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound is transported across cell membranes through specific transporters, allowing it to reach its target sites . Once inside the cells, it may bind to proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for understanding the compound’s bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to mitochondria, where it interacts with MAO-B to exert its inhibitory effects . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

4-cyclopropyl-2,3-dihydro-1H-quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-2-4-11-10(3-1)12-7-8-13(11)9-5-6-9/h1-4,9,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYGMSUBNDAILS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70736824 | |

| Record name | 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224640-13-4 | |

| Record name | 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-Methoxy-4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile](/img/structure/B1454604.png)

![Methyl 3-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B1454609.png)

![(2-([6-(2,4-Dimethyl-1,3-thiazol-5-YL)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1454610.png)